

Fmoc-Hyp-OH: A Technical Guide to its Chemical Properties and Applications

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Compound of Interest

Compound Name: Fmoc-Hyp-OH

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N α -(9-Fluorenylmethoxycarbonyl)-L-4-hydroxyproline, commonly abbreviated as **Fmoc-Hyp-OH**, is a pivotal amino acid derivative employed in the chemical synthesis of peptides.^{[1][2]} Its unique structure, combining the Fmoc protecting group with the functionalized amino acid hydroxyproline, makes it an essential building block for constructing peptides with specific secondary structures and biological activities. This guide provides an in-depth overview of the chemical properties of **Fmoc-Hyp-OH**, detailed experimental protocols for its use, and insights into the biological significance of the resulting hydroxyproline-containing peptides.

Core Chemical and Physical Properties

Fmoc-Hyp-OH is a white to off-white or yellow powder.^[3] It is a non-hazardous, combustible solid that should be stored at 2-8°C for optimal stability.^[4] The core properties are summarized below, providing a quantitative overview of this biochemical reagent.^[5]

Property	Value	Citations
CAS Number	88050-17-3	[5]
Molecular Formula	C ₂₀ H ₁₉ NO ₅	[5]
Molecular Weight	353.37 g/mol	[5]
Melting Point	189-193 °C	[4]
Appearance	White to yellow to brown powder	[3]
Optical Activity [α] _{20/D}	-60±2°, c = 1% in methanol	[4]
Purity (HPLC)	≥98.0%	[3][4]
Enantiomeric Purity	≥99.5%	[3]
Solubility	Clearly soluble in DMF (1 mmole in 2 ml)	[3]
Storage Temperature	2-8°C	[4]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Hyp-OH is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[4] The Fmoc group serves as a temporary protecting group for the α -amine of the hydroxyproline. This group is stable under the conditions required for peptide bond formation but can be readily removed by a mild base, typically piperidine, to allow for the sequential addition of further amino acids to the growing peptide chain.[6][7]

The hydroxyl group on the proline ring can be left unprotected or protected with a group like tert-butyl (tBu) or benzyl (Bzl), depending on the synthetic strategy and the desired final peptide.[1][8][9] The choice of protecting the hydroxyl group is critical to prevent potential side reactions during synthesis.

Experimental Protocol: Standard SPPS Cycle with Fmoc-Hyp-OH

The following is a generalized protocol for the incorporation of an **Fmoc-Hyp-OH** residue into a peptide chain using manual SPPS on a resin support (e.g., Wang or Rink Amide resin).

1. Resin Preparation and Swelling:

- Place the desired amount of resin (e.g., Rink Amide for a C-terminal amide) in a suitable reaction vessel.[\[6\]](#)[\[10\]](#)
- Wash the resin with Dichloromethane (DCM) and Dimethylformamide (DMF).
- Swell the resin in DMF for at least 15-60 minutes to ensure active sites are accessible.[\[10\]](#)[\[11\]](#)

2. Fmoc Deprotection:

- Drain the DMF from the swollen resin.
- Add a solution of 20% piperidine in DMF to the resin.[\[10\]](#)[\[11\]](#)
- Agitate the mixture for 5-10 minutes.
- Drain the piperidine solution and repeat the treatment for an additional 10-20 minutes to ensure complete removal of the Fmoc group from the N-terminal of the resin-bound peptide.[\[7\]](#)[\[11\]](#)
- Wash the resin thoroughly with DMF (at least 5-6 times) to remove all traces of piperidine.

3. Amino Acid Activation and Coupling:

- In a separate vial, dissolve **Fmoc-Hyp-OH** (typically 3-4 equivalents relative to the resin loading).
- Add an activating agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or a carbodiimide like DIC (Diisopropylcarbodiimide), along with an additive like OxymaPure or HOBt (Hydroxybenzotriazole).[\[6\]](#)[\[11\]](#)

- Add a base, typically DIPEA (Diisopropylethylamine), to the activation mixture.
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature to allow for complete coupling.^[6] The progress can be monitored using a colorimetric test like the ninhydrin test.^[11]

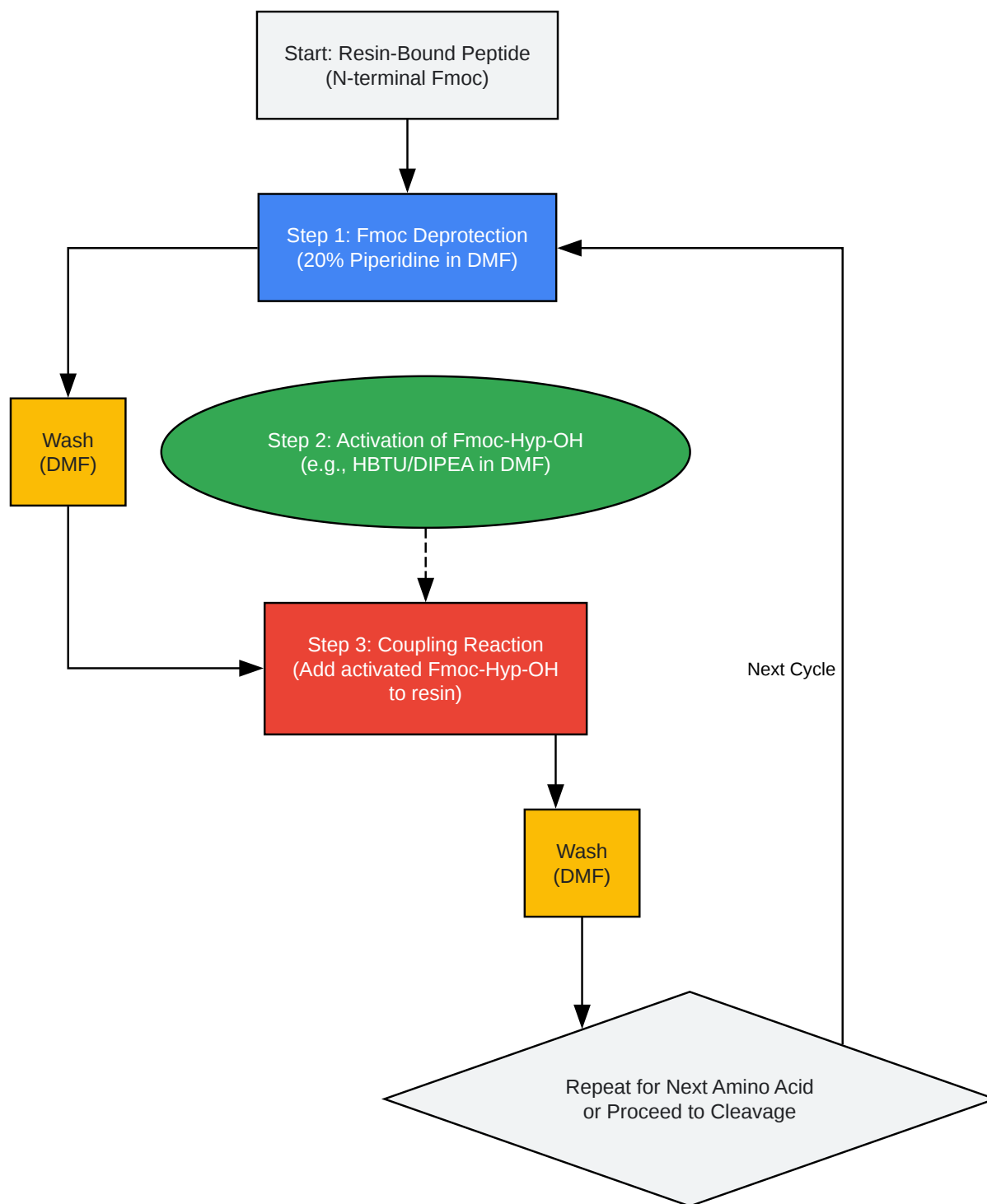
4. Washing:

- Drain the coupling solution from the resin.
- Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
- Wash with DCM and finally with DMF again to prepare for the next cycle.

This cycle of deprotection, activation, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

5. Cleavage and Final Deprotection:

- Once the peptide synthesis is complete, the peptide is cleaved from the resin support.
- This is typically achieved by treating the peptide-resin with a strong acid cocktail, most commonly containing Trifluoroacetic acid (TFA).^[12]
- Scavengers such as water, triisopropylsilane (TIS), or dithiothreitol (DTT) are included in the cleavage cocktail to protect sensitive residues from side reactions.^[12]



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Fmoc-Hyp-OH Solid-Phase Peptide Synthesis (SPPS) Cycle.

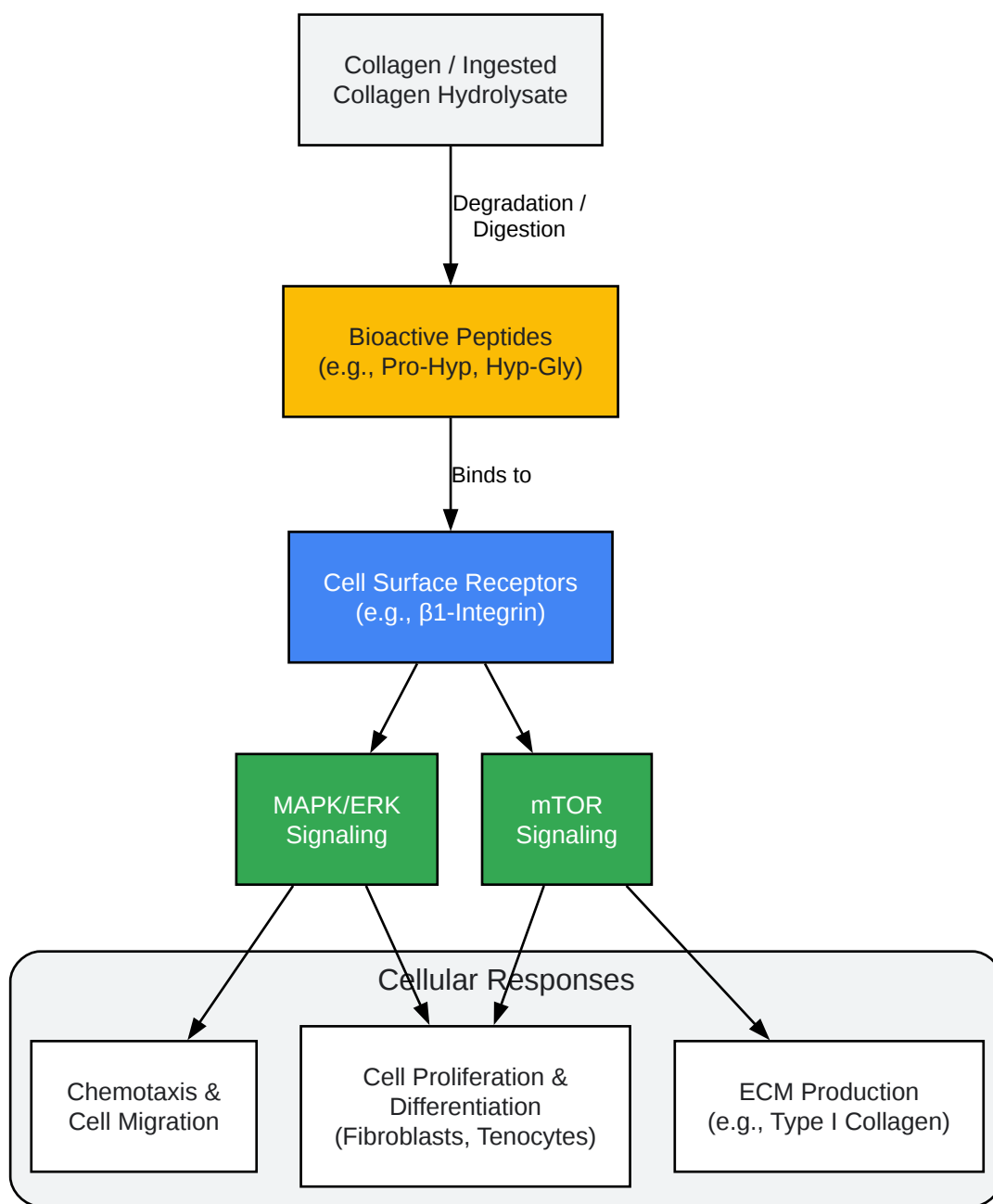
Biological Relevance of Hydroxyproline-Containing Peptides

While **Fmoc-Hyp-OH** is a synthetic precursor, the hydroxyproline (Hyp) residue it introduces is of significant biological interest. Hyp is a major component of collagen, and small peptides containing Hyp, such as prolyl-4-hydroxyproline (Pro-Hyp) and hydroxyproline-glycine (Hyp-Gly), are generated during collagen turnover or after ingestion of collagen hydrolysates.[\[13\]](#)[\[14\]](#) These peptides are not merely metabolic byproducts; they are bioactive molecules that exert various physiological effects.

Research has shown that Hyp-containing peptides are bioavailable and can be detected in human blood after oral administration.[\[14\]](#)[\[15\]](#) They have been demonstrated to:

- **Promote Cell Proliferation and Differentiation:** Pro-Hyp stimulates the growth of skin fibroblasts and promotes the differentiation and maturation of tendon cells and osteoblasts.[\[13\]](#)[\[14\]](#)
- **Exhibit Chemotactic Activity:** Collagen-derived peptides can attract cells like fibroblasts and neutrophils to sites of injury, playing a role in wound healing and tissue remodeling.[\[13\]](#)[\[16\]](#)
- **Stimulate Extracellular Matrix (ECM) Production:** Pro-Hyp has been shown to upregulate the production of ECM components, including type I collagen.[\[13\]](#)
- **Activate Intracellular Signaling:** The effects of these peptides are mediated through specific cell signaling pathways. For instance, Pro-Hyp can increase the phosphorylation of extracellular signal-regulated kinase (ERK) and activate the mTOR signaling pathway, which is crucial for cell growth and hypertrophy.[\[13\]](#)[\[17\]](#)

The uptake and activity of peptides like Pro-Hyp can be mediated by receptors such as β 1-integrin, highlighting a specific mechanism of action.[\[13\]](#)



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Biological activity of hydroxyproline (Hyp)-containing peptides.

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